molecular formula C11H14ClN3O2S B4267957 2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide

2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide

Cat. No. B4267957
M. Wt: 287.77 g/mol
InChI Key: IINNSQYFXURFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPTH, and it has been synthesized using different methods. CPTH has been found to have a mechanism of action that makes it useful in scientific research, particularly in the field of cancer research.

Mechanism of Action

CPTH inhibits the activity of HATs by binding to the acetyl-CoA binding site of the enzyme. This binding prevents the enzyme from carrying out its normal function of adding an acetyl group to histone proteins, which are involved in the regulation of gene expression. This inhibition of HATs leads to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been found to have both biochemical and physiological effects. Biochemically, CPTH inhibits the activity of HATs, leading to the suppression of cancer cell growth. Physiologically, CPTH has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using CPTH in lab experiments is its ability to inhibit the activity of HATs, making it a potential chemotherapeutic agent. However, one limitation of using CPTH in lab experiments is its potential toxicity, which can affect the viability of cells.

Future Directions

There are several future directions for research involving CPTH. One direction is to further investigate its potential as a chemotherapeutic agent. Another direction is to study its effects on different types of cancer cells. Additionally, research can be done to determine the optimal dosage and administration of CPTH for maximum effectiveness. Finally, research can be done to investigate the potential side effects of CPTH and ways to mitigate them.
Conclusion:
In conclusion, 2-[(4-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide, or CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, particularly in cancer research. CPTH inhibits the activity of HATs, leading to the suppression of cancer cell growth. While there are advantages to using CPTH in lab experiments, there are also limitations and potential side effects that need to be considered. Future research can be done to further investigate the potential applications of CPTH and ways to mitigate its limitations and side effects.

Scientific Research Applications

CPTH has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CPTH can inhibit the activity of histone acetyltransferases (HATs), which are enzymes that are involved in the regulation of gene expression. This inhibition of HATs can lead to the suppression of cancer cell growth, making CPTH a potential chemotherapeutic agent.

properties

IUPAC Name

1-[[2-(4-chlorophenoxy)acetyl]amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S/c1-2-13-11(18)15-14-10(16)7-17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINNSQYFXURFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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